Visomitin
Visomitin
SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction.
Brand Name:
Vulcanchem
CAS No.:
934826-68-3
VCID:
VC21076058
InChI:
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
SMILES:
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Molecular Formula:
C36H42BrO2P
Molecular Weight:
617.6 g/mol
Visomitin
CAS No.: 934826-68-3
Cat. No.: VC21076058
Molecular Formula: C36H42BrO2P
Molecular Weight: 617.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction. |
|---|---|
| CAS No. | 934826-68-3 |
| Molecular Formula | C36H42BrO2P |
| Molecular Weight | 617.6 g/mol |
| IUPAC Name | 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide |
| Standard InChI | InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | WYHFWTRUGAFNKW-UHFFFAOYSA-M |
| SMILES | CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
| Canonical SMILES | CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
| Appearance | A solution in ethanol and water (1:1) |
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